10H-Spiro[acridine-9,9'-xanthene]
Description
Contextualization of Spiro Compounds in Organic Chemistry
Spiro compounds are a fascinating class of organic molecules characterized by two or more rings linked by a single common atom, known as the spiro atom. wikipedia.orgmdpi.com This structural feature imparts a twisted, three-dimensional geometry, setting them apart from planar aromatic systems. chemenu.comcambridgescholars.com
Historical Development of Spirocyclic Systems
The study of spirocyclic compounds dates back to 1900, when Adolf von Baeyer first proposed a nomenclature for these unique structures. wikipedia.org The synthesis of these compounds has historically been a challenge for organic chemists due to the steric strain involved and the potential for rearrangements. researchgate.net However, recent advancements in synthetic methodologies, including catalytic stereoselective multicomponent reactions, have made the creation of diverse and complex spiro compounds more accessible. researchgate.netwiley-vch.de This has led to a surge in research interest, with a focus on their potential in various scientific fields. researchgate.netcambridgescholars.com
Unique Structural Features and Rigidity of Spiro Architectures
The defining characteristic of spiro compounds is their rigid, three-dimensional structure. chemenu.comcambridgescholars.com The spiro atom, typically a quaternary carbon, connects two rings, forcing them into perpendicular planes. mdpi.com This rigid conformation provides a stable and predictable molecular framework. chemenu.com The inherent three-dimensionality and conformational constraints of spiro scaffolds offer advantages in various applications by allowing for better interaction with other molecules. researchgate.net Furthermore, spiro compounds can exhibit axial chirality, a type of stereoisomerism arising from the twisted arrangement of the rings, even in the absence of traditional chiral centers. wikipedia.orgmdpi.com
Significance of Acridine (B1665455) and Xanthene Moieties in Functional Materials
The individual components of 10H-Spiro[acridine-9,9'-xanthene]—acridine and xanthene—are themselves significant players in the development of functional materials, particularly in the realm of electronics and optoelectronics.
Electronic Properties of Acridine Derivatives
Acridine is a nitrogen-containing heterocyclic compound with a tricyclic aromatic system. rsc.orgnumberanalytics.com Its planar structure and the presence of a nitrogen atom give rise to unique electronic properties. numberanalytics.com Acridine derivatives are known for their electron-deficient nature, making them suitable for use as electron-accepting units in various applications. numberanalytics.com They are often employed as fluorescent dyes and have been investigated for their potential in organic semiconductor materials. rsc.orgsioc-journal.cn The electronic characteristics of acridine can be tuned through chemical modifications, and protonation can significantly influence its electron density distribution. rsc.orgnih.govosti.gov
Xanthene as a Core Building Block in Optoelectronics
Xanthene and its derivatives are another class of heterocyclic compounds with significant applications in optoelectronics. researchgate.net These compounds are often used as core structures in the design of fluorescent and phosphorescent materials. researchgate.netinformativejournals.com The rigid structure of the xanthene core contributes to the high thermal stability of materials incorporating it. Spiro-linked xanthene derivatives, such as spiro[fluorene-9,9'-xanthene] (B3069175), have been successfully used as host materials in organic light-emitting diodes (OLEDs), demonstrating their utility in creating efficient and stable devices. rsc.orgresearchgate.net
Rationale for Researching 10H-Spiro[acridine-9,9'-xanthene]
The combination of the rigid spiro architecture with the distinct electronic properties of acridine and xanthene moieties provides a compelling reason for the scientific investigation of 10H-Spiro[acridine-9,9'-xanthene]. This compound is considered a weak electron donor moiety. chemicalbook.com The spiro linkage creates a significant dihedral angle due to steric hindrance, which is a desirable feature in materials for thermally activated delayed fluorescence (TADF). chemicalbook.com
The unique structure of 10H-Spiro[acridine-9,9'-xanthene] makes it a valuable intermediate for creating materials for optoelectronic devices. chemicalbook.com For instance, it has been used to construct host materials for blue and white TADF OLEDs. chemicalbook.comresearchgate.net The spiro-xanthene core, when incorporated into donor-π-acceptor-π-donor luminophores, can lead to materials with aggregation-induced emission (AIE) and mechanochromic properties. rsc.org Research into derivatives of this spiro compound, such as those functionalized with diphenyl-1,3,5-triazine or boronic acid esters, further highlights its versatility and potential for developing novel materials with tailored properties for advanced applications. chemicalbook.comchemicalbook.com
Orthogonal Configuration and Suppressed π-π Stacking Interactions
The defining feature of 10H-Spiro[acridine-9,9'-xanthene] is its highly twisted, three-dimensional structure. The acridine and xanthene units are oriented nearly perpendicular to each other, a result of the spiro linkage. This orthogonal arrangement creates significant steric hindrance, which effectively prevents the close packing and undesirable π-π stacking interactions between adjacent molecules in the solid state. rsc.orgnih.gov The suppression of these interactions is crucial for maintaining the intrinsic photophysical properties of the molecule and preventing aggregation-caused quenching (ACQ), a phenomenon that can significantly reduce the efficiency of organic light-emitting diodes (OLEDs). nih.gov
Potential for Tailorable Electronic and Photophysical Properties
This "molecular engineering" approach has led to the development of a wide range of derivatives with applications in various optoelectronic devices. For example, by incorporating diphenylphosphine (B32561) oxide groups, the core structure can be used to create host materials for thermally activated delayed fluorescence (TADF) in white OLEDs. chemicalbook.com Similarly, the addition of phenanthroimidazole moieties can result in deep-blue fluorescent materials with high thermal stability. nih.gov
Below is a table showcasing how different derivatives of the spiro core can lead to varied photophysical properties and device performances.
| Derivative Name | Functional Group | Application | Emission Color | Max. External Quantum Efficiency (EQE) |
| SAF-BPI | Phenanthroimidazole | Deep-Blue OLED | Deep-Blue | 3.97% |
| 3NPMAF | Dipyridylpyrimidine | TADF Emitter | Sky-Blue | 24.9% |
| MS-OC | Nitrile and Carbazole (B46965) | Yellow OLED Host | Yellow | 27.1% |
Table 1: Examples of 10H-Spiro[acridine-9,9'-xanthene] derivatives and their performance in OLEDs. nih.govrsc.orgrsc.org
Overview of Current Research Landscape and Key Challenges
Current research on 10H-Spiro[acridine-9,9'-xanthene] and its derivatives is heavily focused on their application in OLEDs, particularly in developing highly efficient and stable blue emitters, which remain a significant challenge in the field. The development of materials exhibiting TADF is a key area of investigation, as it allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. nih.gov Researchers are exploring various synthetic strategies to create novel donor-acceptor structures based on the spiro core to achieve narrow emission spectra and high color purity. rsc.org
Another active area of research is the use of these compounds as host materials in phosphorescent OLEDs (PHOLEDs) and as hole-transporting materials in perovskite solar cells. nih.govresearchgate.net The rigid, non-planar structure of the spiro core contributes to high glass transition temperatures and good thermal stability, which are essential for long-lasting and reliable devices. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H17NO |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
spiro[10H-acridine-9,9'-xanthene] |
InChI |
InChI=1S/C25H17NO/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)26-21)19-11-3-7-15-23(19)27-24-16-8-4-12-20(24)25/h1-16,26H |
InChI Key |
LRDZIHIBFOPYFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4N2)C5=CC=CC=C5OC6=CC=CC=C36 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Routes for 10H-Spiro[acridine-9,9'-xanthene] Core
The construction of the spiro[acridine-xanthene] framework typically involves multi-step sequences or one-pot reactions that form the central spiro-carbon atom and the associated heterocyclic rings.
The formation of the acridine (B1665455) portion of the spiro compound often proceeds through a key cyclization step. In multi-component reactions, a plausible mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and a subsequent intramolecular cyclization. nih.gov For instance, the reaction can be initiated by an acid catalyst protonating a carbonyl group, which then condenses with an active methylene (B1212753) compound. nih.gov This intermediate can then undergo a Michael addition with another equivalent of the active methylene compound, followed by an intramolecular attack by an amine (like an aniline (B41778) derivative) to facilitate the final cyclization, forming the acridine ring system. nih.gov
A notable strategy for the synthesis of related spiro[acridine-fluorene] compounds, which can be conceptually adapted, utilizes a pre-formed imine intermediate. patsnap.com For example, an N-phenyl-9H-fluorene-9-imine can be synthesized and then subjected to a cycloaddition reaction to create the spiro-acridine linkage in a one-pot method. patsnap.com This approach highlights the importance of imine compounds as key intermediates in building the spiro-acridine scaffold. patsnap.com
The synthesis of spiro-acridines has been significantly advanced through the use of various catalytic systems designed to improve yields, reduce reaction times, and enhance the environmental viability of the procedures.
Heterogeneous catalysts are particularly noteworthy. One effective system employs magnetic nanoparticles of phosphotungstic acid-functionalized iron(III) oxide blended with titanium dioxide (Fe₃O₄@TiO₂-PTA MNPs). nih.gov This catalyst facilitates a three-component synthesis under ultrasonic conditions, often in a green solvent like polyethylene (B3416737) glycol (PEG-200). nih.gov Optimization studies for similar spiro-acridine syntheses have shown that protic solvents generally provide better yields (59-96%) compared to aprotic solvents (49-60%), likely due to their higher dipole moments. researchgate.net The use of 10 mol% of the catalyst in PEG-200 under ultrasound was identified as the optimal condition in one study. researchgate.net Another heterogeneous approach uses a copper/zeolite catalyst for the one-pot, solvent-free synthesis of acridine and xanthene derivatives, highlighting an operationally simple and efficient method. rsc.org
The choice of reactants also influences reaction efficiency; studies have shown that aromatic amines bearing electron-releasing groups tend to react faster than those with electron-withdrawing groups in these multi-component syntheses. nih.gov
| Catalyst System | Reactants | Conditions | Solvent | Key Advantages |
| Fe₃O₄@TiO₂-PTA MNPs | Dimedone, Aromatic Amines, Phenytoin | Ultrasonic | PEG-200 | High yields (83-96%), short reaction times, green solvent, reusable catalyst. nih.gov |
| Copper/Zeolite | Dimedone, Aromatic Aldehydes, Ammonium Nitrate | Heating (110 °C) | Solvent-free | High yields, operational simplicity, no toxic reagents required. rsc.org |
| p-Toluenesulfonic acid (p-TsOH) | Fluorenones, Resorcinol | Reflux | Toluene (B28343) | Metal-free, suitable for material research applications. arkat-usa.org |
The transition from laboratory-scale synthesis to gram-scale production is crucial for the practical application of 10H-Spiro[acridine-9,9'-xanthene] in materials. Methodologies are being developed that are suitable for large-scale production, focusing on high yield and purity. patsnap.com
Purification strategies vary depending on the specific derivative and reaction byproducts. Common techniques include:
Column Chromatography : Alumina column chromatography has been used to purify related imine intermediates and final spiro compounds, ensuring high purity. patsnap.com
Washing and Precipitation : For some spiro-acridine syntheses, the product can be isolated in high purity by simple washing with water, which is an efficient and environmentally friendly method. researchgate.net
Recrystallization : Crude products of related spiro[fluorene-xanthene] derivatives have been purified by dissolution in a suitable solvent like alcohol, followed by filtration to remove insoluble impurities and subsequent recrystallization. arkat-usa.org
Functionalization and Derivatization Approaches
To tune the optical and electronic properties of 10H-Spiro[acridine-9,9'-xanthene] for specific applications, such as in Organic Light-Emitting Diodes (OLEDs), various functional groups can be introduced onto its core structure.
The electronic characteristics of the spiro compound can be systematically modified by attaching substituents with different electronic effects.
Electron-Withdrawing Groups (EWGs): The introduction of EWGs is a key strategy for developing host materials for OLEDs. For example, diphenylphosphine (B32561) oxide (PO) groups, which are strongly electron-withdrawing, have been introduced onto the spiro[acridine-9,9'-xanthene] core. rsc.orgchemicalbook.com These phosphorylated derivatives serve as efficient host materials for blue and white thermally activated delayed fluorescence (TADF) OLEDs. rsc.orgchemicalbook.com
Electron-Donating Groups (EDGs): Electron-donating groups can be incorporated to create donor-type materials. This can be achieved either by using substituted starting materials in the initial synthesis (e.g., anilines with electron-donating substituents) or through post-synthesis functionalization. nih.gov For instance, in the closely related spiro[fluorene-9,9'-xanthene] (B3069175) system, electron-donating dibutoxy groups have been attached to the xanthene moiety to create donor-π-acceptor molecules. rsc.org
Controlling the position of functionalization on the acridine and xanthene rings is critical for optimizing molecular properties.
Significant progress has been made in the regioselective functionalization of the acridine moiety of the 10H-Spiro[acridine-9,9'-xanthene] molecule. Specifically, diphenylphosphine oxide groups have been selectively introduced at the 2 and 7 positions of the acridine ring to create both symmetric (2,7-disubstituted) and asymmetric (2-substituted) host materials. rsc.org This precise placement allows for fine-tuning of energy transfer, charge carrier balance, and quenching effects within OLED devices. rsc.org
While direct regioselective C-H functionalization on the 10H-Spiro[acridine-9,9'-xanthene] molecule itself is an emerging area, general methods for the acridine scaffold are applicable. Protocols for the regioselective arylation and alkylation of acridines at the C-4 and C-9 positions using organozinc reagents have been developed, offering potential routes for derivatization. nih.govrsc.org
| Functional Group | Position(s) on Spiro Core | Purpose/Application | Reference |
| Diphenylphosphine oxide (-P(O)Ph₂) | 2 and/or 7 positions of the acridine ring | Creates efficient host materials for blue and white TADF OLEDs. rsc.org | rsc.orgchemicalbook.comchemicalbook.com |
| Aryl/Alkyl groups | C-4 and C-9 positions of the acridine ring (general method) | General derivatization to modify electronic properties. | nih.govrsc.org |
Synthesis of Polymeric Derivatives and Oligomers
The development of polymeric and oligomeric materials based on 10H-Spiro[acridine-9,9'-xanthene] is a burgeoning area of research aimed at creating materials with enhanced processability and tailored electronic properties. While direct polymerization of the parent compound is not extensively documented, the synthesis of functionalized derivatives serves as a foundational step for creating monomers for subsequent polymerization or oligomerization.
One approach involves the introduction of reactive groups onto the acridine or xanthene moieties. For instance, the incorporation of diphenylphosphine oxide groups at the 2 and 7 positions of the acridine ring not only enhances the electronic properties but also provides potential sites for further chemical transformations that could lead to polymeric chains. rsc.org
Furthermore, the synthesis of dendritic oligomers based on a similar spiro[fluorene-9,9'-xanthene] (SFX) core provides a blueprint for creating well-defined, soluble, and film-forming oligomers of 10H-Spiro[acridine-9,9'-xanthene]. In a reported study, SFX was used as a building block to synthesize novel spiro-configured ter(arylene-ethynylene) derivatives. nih.gov These oligomers, featuring peripheral functional groups like carbazole (B46965) and fluorene (B118485), exhibited good solubility and high glass transition temperatures, highlighting the potential for creating functional oligomeric materials from spiro-fused systems. nih.gov The synthetic strategies employed, such as the Sonogashira or Suzuki coupling reactions, could be adapted to link functionalized 10H-Spiro[acridine-9,9'-xanthene] units together.
Table 1: Examples of Functionalized Spiro Compounds for Potential Polymeric/Oligomeric Applications
| Spiro Core | Functional Group | Potential Polymerization/Oligomerization Route | Reference |
| 10H-Spiro[acridine-9,9'-xanthene] | Diphenylphosphine oxide | Polycondensation, Cross-linking | rsc.org |
| Spiro[fluorene-9,9'-xanthene] | Carbazole, Fluorene (via ethynylene linkage) | Sonogashira coupling, Suzuki coupling | nih.gov |
| Spiro[fluorene-9,9'-xanthene] | Diketopyrrolopyrrole | Suzuki cross-coupling |
Mechanistic Insights into Synthesis Reactions
Understanding the reaction mechanisms is paramount for optimizing synthetic routes and achieving higher yields and purity.
Elucidation of Reaction Pathways and Transition States
The formation of the xanthene portion likely proceeds through a thermodynamically controlled cyclization reaction. An analogous one-pot synthesis of spiro[fluorene-9,9'-xanthene] (SFX) from fluorenone and phenol (B47542) under acidic conditions suggests a key cyclization step. 20.210.105 This process is believed to be driven by the formation of a stable ether linkage with the concurrent loss of a water molecule, pushing the equilibrium towards the product. 20.210.105 A similar pathway can be envisioned for the reaction of a suitable xanthone (B1684191) precursor to form the spiro-xanthene linkage.
The acridine moiety is typically formed through a separate cyclization process. The synthesis of spiro-acridines often involves the reaction of an amine with a suitable precursor, such as a dione. The reaction likely proceeds through nucleophilic attack of the amine, followed by an intramolecular cyclization and dehydration to form the acridine ring system.
Computational studies on related enzymatic reactions, such as those catalyzed by dihydropyrimidinase, highlight the importance of specific residues in stabilizing transition states during ring formation and cleavage. rsc.org While not a direct comparison, these studies underscore the intricate nature of the transition states in heterocyclic ring formation, which would be a critical area for future computational investigation in the context of 10H-Spiro[acridine-9,9'-xanthene] synthesis to precisely map the reaction coordinates and identify key intermediates and energy barriers.
Role of Solvents and Catalysts in Reaction Efficiency
The choice of solvent and catalyst plays a pivotal role in the efficiency of spiro-acridine synthesis. Research on the synthesis of novel spiro-acridines has demonstrated a significant solvent effect on reaction yields. nih.gov
In one study, a range of protic and aprotic solvents were investigated. Protic solvents, such as ethanol, methanol, and polyethylene glycol (PEG), generally afforded better yields compared to aprotic solvents like DMF, DMSO, and acetone. nih.gov The higher dipole moment and dielectric constant of protic solvents are believed to facilitate the reaction, likely by stabilizing charged intermediates and transition states. The use of PEG 200 under ultrasonic conditions was found to be particularly effective, suggesting that both the solvent properties and the energy input can accelerate the reaction. nih.gov
The use of heterogeneous catalysts has also been shown to be advantageous. A study employing phosphotungstic acid-functionalized Fe3O4 magnetic nanoparticles blended with TiO2 as a catalyst for spiro-acridine synthesis reported high yields and short reaction times. nih.gov This nanocatalyst offers the benefits of high surface area, ease of separation from the reaction mixture using an external magnet, and potential for recyclability, making the synthetic process more environmentally friendly and cost-effective. nih.gov The acidic nature of the catalyst likely promotes the cyclization and dehydration steps involved in the formation of the acridine ring.
Table 2: Effect of Solvents on the Yield of a Spiro-Acridine Derivative
| Solvent | Solvent Type | Yield (%) | Reference |
| DMF | Aprotic | 52 | nih.gov |
| DMSO | Aprotic | 60 | nih.gov |
| Acetone | Aprotic | 49 | nih.gov |
| Ethanol | Protic | 85 | nih.gov |
| Methanol | Protic | 79 | nih.gov |
| PEG 200 | Protic | 96 | nih.gov |
Advanced Spectroscopic and Photophysical Characterization
Steady-State Photoluminescence Spectroscopy
Steady-state photoluminescence (PL) spectroscopy is a fundamental technique used to characterize the emissive properties of 10H-Spiro[acridine-9,9'-xanthene] and its analogues. This analysis provides critical information on emission colors, efficiencies, and the influence of the chemical structure and environment on luminescence.
Derivatives of the 10H-Spiro[acridine-9,9'-xanthene] core are often designed as host materials for organic light-emitting diodes (OLEDs). Their emission characteristics are paramount to their function. For instance, related spiro-compounds based on spiro[fluorene-9,9'-xanthene] (B3069175) and spiro[acridine-9,9'-fluorene] show fluorescence from π–π* transitions, with emission wavelengths typically appearing in the blue region of the spectrum, between 421 nm and 469 nm. rsc.org
The photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process, is a key performance metric. For host materials, a high PLQY is desirable to ensure efficient energy transfer to the emissive dopant. In a study of asymmetric spiro[acridine-9,9′-xanthene] hosts, the introduction of phosphine (B1218219) oxide groups led to a derivative, 27PSXADPO, that achieved a photoluminescence quantum yield of nearly 100%. rsc.org In the solid state, some spiro-compounds exhibit aggregation-induced emission (AIE), where the quantum yield is enhanced due to the restriction of intramolecular motion in the aggregated state. rsc.org
Table 1: Photoluminescence Properties of Selected Spiro-Compounds
| Compound/Derivative | Emission Wavelength (λem) | Photoluminescence Quantum Yield (PLQY) | Notes |
|---|---|---|---|
| Spiro[acridine-9,9'-fluorene] based luminophore | 445–469 nm | Enhanced in solid state (AIE) | Emission from π–π* transitions. |
| SFX-Ad | 421 nm | Enhanced in H-aggregate state (AIE) | A 3D luminophore based on spiro[fluorene-9,9'-xanthene]. rsc.org |
| 27PSXADPO | Not specified | ~100% | An asymmetric spiro[acridine-9,9'-xanthene] host. rsc.org |
| D–A–X type emitters | 446 to 487 nm | Not specified | Blue-emitting TADF materials. researchgate.net |
The emission properties of the 10H-Spiro[acridine-9,9'-xanthene] scaffold can be precisely tuned by chemical modification. The introduction of substituents onto the acridine (B1665455) or xanthene rings significantly alters the electronic structure and, consequently, the photophysical behavior.
Attaching electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For example, introducing one or two diphenylphosphine (B32561) oxide groups at the 2 and 7 positions of the acridine ring in the spiro[acridine-9,9′-xanthene] core creates host materials with optimized energy transfer and charge-carrier balance. rsc.org The increased molecular asymmetry in the disubstituted derivative (27PSXADPO) compared to the monosubstituted one (2PSXASPO) leads to stronger steric and inductive effects, which suppresses quenching and improves device efficiencies tenfold. rsc.org
The molecular environment also plays a crucial role. In dilute solutions, many luminophores based on this spiro framework exhibit weak emission. rsc.org However, in the solid state or in an aggregated form, their emission can be greatly enhanced. rsc.org This phenomenon, known as aggregation-induced emission (AIE), occurs because the rigid environment restricts intramolecular rotations and vibrations, which are non-radiative decay pathways, thereby favoring the radiative decay process of fluorescence. rsc.org
Time-Resolved Photoluminescence Spectroscopy
Time-resolved photoluminescence (TRPL) spectroscopy provides insights into the dynamics of excited states by measuring their lifetimes. This is particularly important for understanding the mechanisms of fluorescence, including the phenomenon of thermally activated delayed fluorescence (TADF).
TRPL measurements can distinguish between different emissive pathways based on their characteristic decay times. For molecules exhibiting TADF, two components are typically observed in the fluorescence decay profile:
Prompt Fluorescence: This is the conventional fluorescence resulting from the rapid decay of singlet excitons (S₁) to the ground state (S₀). It occurs on a very short timescale, typically in the nanosecond (ns) range.
Delayed Fluorescence: This emission has a much longer lifetime, often in the microsecond (µs) to millisecond (ms) range. It arises from triplet excitons (T₁) that are converted back to singlet excitons (S₁) through a process called reverse intersystem crossing (RISC), before radiatively decaying to the ground state. wikipedia.org
For example, a novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), which is based on a related acridone (B373769) acceptor, was found to have a short delayed fluorescence lifetime of 1.6 µs. rsc.org
The 10H-Spiro[acridine-9,9'-xanthene] structure is a key building block for materials exhibiting Thermally Activated Delayed Fluorescence (TADF). chemicalbook.com The TADF mechanism allows for the harvesting of non-emissive triplet excitons, enabling internal quantum efficiencies in OLEDs to approach 100%. wikipedia.org This process relies on a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). sioc-journal.cn
The spiro-linkage helps to create a rigid structure with a large dihedral angle between the donor and acceptor moieties that can be attached to the core. chemicalbook.com This spatial separation reduces the exchange energy between the HOMO and LUMO, resulting in a small ΔEST, which is crucial for efficient RISC. kyushu-u.ac.jp The surrounding thermal energy is then sufficient to promote the up-conversion of triplet excitons to the emissive singlet state. wikipedia.org
The rate of reverse intersystem crossing (kRISC) is a critical parameter for TADF efficiency. In some blue TADF emitters based on donor-acceptor structures, kRISC values can range from 0.76 × 10⁶ to 2.13 × 10⁶ s⁻¹. researchgate.net For a highly efficient acridone-based TADF emitter, a kRISC of 1.1 × 10⁶ s⁻¹ was achieved. rsc.org
Table 2: TADF Properties of Related Acridine-Based Emitters
| Compound/Derivative | ΔEST (eV) | Delayed Fluorescence Lifetime (τd) | Reverse Intersystem Crossing Rate (kRISC) (s⁻¹) |
|---|---|---|---|
| ACRSA | 0.04 eV | Not specified | Not specified |
| 3,6-DPXZ-AD | Not specified | 1.6 µs | 1.1 × 10⁶ |
| D–A–X type emitters | Not specified | Not specified | 0.76 × 10⁶ to 2.13 × 10⁶ |
ACRSA: 10-Phenyl-10H,10′H-spiro[acridine-9,9′-anthracen]-10′-one sigmaaldrich.com 3,6-DPXZ-AD: 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one rsc.org D–A–X type emitters: Donor-Acceptor type TADF emitters researchgate.net
Advanced Absorption Spectroscopy
Advanced absorption spectroscopy is used to determine the electronic transitions a molecule can undergo upon absorbing light. The absorption spectrum provides information about the energy levels within the molecule. For 10-Phenyl-10H,10′H-spiro[acridine-9,9′-anthracen]-10′-one (ACRSA), a related TADF emitter, the maximum absorption peak (λmax) is observed at approximately 301 nm when measured in a toluene (B28343) solution. sigmaaldrich.com This absorption corresponds to the energy required to promote an electron from the ground state to an excited state. Altering the ring structure or adding substituents can shift the absorption bands, which is a key strategy in tuning the material's properties for specific applications. researchgate.net
UV-Vis Absorption Profiles and Electronic Transitions
The electronic absorption spectra of spiro-acridine derivatives are characterized by transitions localized within the constituent aromatic systems. In derivatives of the closely related spiro[acridine-9,9'-fluorene], fluorescence is understood to originate from π–π* transitions centered on the fluorene (B118485) or acridine units, with emission wavelengths typically observed in the range of 445–469 nm in solution. For acridine derivatives in general, absorption spectra in solvents like acetonitrile (B52724) show characteristic maxima. For instance, certain S-methyl-9-acridinylisothiuronium iodides exhibit absorption peaks around 420 nm. researchgate.net
The UV-Vis absorption spectra of acridine derivatives can be influenced by their environment. For example, the interaction of spiro-acridine compounds with calf thymus DNA has been shown to cause changes in their absorption spectra, indicating binding between the molecule and DNA. researchgate.net Specifically, for two new spiro-acridine derivatives, (E)-1'-(benzylideneamino)-5'-oxo-1',5'-dihydro-10H-spiro[acridine-9,2'-pyrrole]-4'-carbonitrile (AMTAC-01) and its methoxy-substituted analogue (AMTAC-02), a binding constant on the order of 10⁴ M⁻¹ was determined through UV-Vis spectroscopy, signifying a notable interaction.
The absorption profiles are also sensitive to the electronic nature of substituents on the acridine or xanthene rings. The introduction of electron-donating or electron-withdrawing groups can modulate the energy of the electronic transitions, leading to shifts in the absorption maxima. This tunability is a key feature in the design of spiro-acridine derivatives for specific applications.
Two-Photon Absorption Properties (if applicable)
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. This phenomenon is highly valuable for applications such as high-resolution 3D microfabrication and deep-tissue bio-imaging. nih.gov
The measurement of 2PA cross-sections is typically performed using techniques like the Z-scan method or by comparing the two-photon excited fluorescence intensity to that of a known standard. nih.gov For a compound to be considered a strong two-photon absorber, its cross-section should ideally be 10² GM (1 GM = 1 × 10⁻⁵⁰ cm⁴ s molecule⁻¹ photon⁻¹) or higher. google.com Further research into the 2PA properties of 10H-Spiro[acridine-9,9'-xanthene] and its derivatives would be necessary to quantify their potential in this area.
Electrochemical Characterization
The electrochemical properties of 10H-Spiro[acridine-9,9'-xanthene] and its derivatives are crucial for their application in electronic devices, as they determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Cyclic Voltammetry for Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a standard technique used to probe the oxidation and reduction potentials of molecules. For 9-anilinoacridines, which share the acridine core, derivatives with electron-donating substituents on the aniline (B41778) ring have been shown to be more easily oxidized. chemicalbook.com This indicates that the redox potentials of spiro[acridine-xanthene] compounds can be tuned by introducing different functional groups.
In a study of a spiro[fluorene-9,9′-xanthene] derivative functionalized with N,N-diphenylaniline (SP-TH), the electrochemical properties were systematically investigated. rsc.org While specific potential values for the parent 10H-Spiro[acridine-9,9'-xanthene] are not provided, the behavior of such derivatives gives insight into the expected redox chemistry. The acridine moiety is generally considered a weak electron donor. chemicalbook.com
Determination of HOMO-LUMO Energy Levels
The HOMO and LUMO energy levels are critical parameters for charge injection and transport in organic electronic devices. These can be estimated from cyclic voltammetry data or calculated using computational methods like Density Functional Theory (DFT).
For a series of spiro[fluorene-9,9′-xanthene] (SFX) based host materials, the introduction of quinolyl substituents was found to primarily reduce the LUMO energy levels while leaving the HOMO levels relatively unchanged. nih.gov This demonstrates the ability to tune the electronic properties through targeted chemical modification. In another study on a 9,9′-dimethyl-9,10-dihydroacridine substituted spiro(fluorene-9,9′-xanthene) (SFX-Ad), the molecule was found to have suitable molecular orbital energy levels for application in blue organic light-emitting diodes (OLEDs). rsc.org
The HOMO and LUMO energy levels for a selection of related spiro-compounds are presented in the table below, illustrating the typical range for these materials.
| Compound | HOMO (eV) | LUMO (eV) | Source |
| SFX-bPy | -5.78 | -2.31 | nih.gov |
| SFX-DbPy | -5.80 | -2.43 | nih.gov |
| SFX-TbPy | -5.81 | -2.52 | nih.gov |
| SFX-Ad | -5.67 | -2.15 | rsc.org |
Note: The data in this table is for derivatives of spiro[fluorene-9,9'-xanthene], not the parent 10H-Spiro[acridine-9,9'-xanthene].
Solid-State Photophysics
The photophysical properties of molecules in the solid state can differ significantly from their behavior in solution. For many organic luminophores, aggregation in the solid state leads to quenching of emission. However, a class of molecules exhibits the opposite behavior, known as aggregation-induced emission.
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov The primary mechanism for AIE is the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net
The highly twisted, three-dimensional structure of spiro-compounds makes them excellent candidates for AIE luminogens. A luminophore based on a 9,9′-dimethyl-9,10-dihydroacridine substituted spiro(fluorene-9,9′-xanthene) (SFX-Ad) was found to exhibit typical AIE activity, with weak emission in dilute solution and significantly enhanced emission in the aggregated state. rsc.org This behavior is attributed to the rigid, propeller-like shape of the molecule which prevents close π-π stacking that would otherwise lead to emission quenching.
Similarly, a spiro[fluorene-9,9′-xanthene] derivative, SP-TH, was also shown to possess AIE features. rsc.org The study of such AIE-active materials is of great interest for applications in solid-state lighting, sensing, and bio-imaging. The inherent structural rigidity and propensity to form amorphous thin films make spiro[acridine-xanthene] a promising core for the development of new AIE materials.
Mechanoresponsive Luminescence (MRL)
The phenomenon of mechanoresponsive luminescence (MRL), where a material changes its luminescent properties in response to mechanical stimuli such as grinding, shearing, or pressing, is a key characteristic of certain derivatives of 10H-Spiro[acridine-9,9'-xanthene]. While detailed MRL studies on the unsubstituted parent compound are not extensively documented in publicly available research, a notable example is found in a functionalized derivative, 9,9'-dimethyl-9,10-dihydroacridine substituted spiro(fluorene-9,9'-xanthene) (SFX-Ad). researchgate.netrsc.org This compound serves as an excellent case study for the MRL properties that can be engineered into the spiro[acridine-9,9'-xanthene] framework.
Research findings have shown that SFX-Ad exhibits a distinct "turn-on" MRL behavior. rsc.org In its initial crystalline state, the compound is weakly emissive. However, upon the application of mechanical force, such as grinding, it undergoes a phase transition from a crystalline to an amorphous state. This structural change leads to a significant enhancement of its luminescence. researchgate.netrsc.org This behavior is attributed to the disruption of the regular molecular packing in the crystal lattice, which can alter the intermolecular interactions and lead to changes in the radiative and non-radiative decay pathways of the excited state.
The MRL of SFX-Ad is reversible. The original, less emissive crystalline state can be recovered by treating the amorphous solid with a solvent vapor (fuming) or by recrystallization, which allows the molecules to reassemble into their ordered, thermodynamically stable packing arrangement. This reversible switching between two distinct luminescent states makes such materials promising for applications in security printing, data storage, and smart sensors.
The photophysical properties of the SFX-Ad derivative in its different states are summarized in the table below.
| Compound | State | Emission Maximum (λem) | Luminescence | Stimulus for Change |
|---|---|---|---|---|
| SFX-Ad | Crystalline (Original) | Not specified in abstracts | Weak | Grinding |
| Amorphous (Ground) | 421 nm (in a device) rsc.org | Enhanced | Fuming/Recrystallization |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for investigating the ground-state electronic structure and properties of molecules.
A key structural feature of 10H-Spiro[acridine-9,9'-xanthene] is the orthogonal orientation of the acridine (B1665455) and xanthene planes. This is a consequence of the spiro-linkage, which is expected to result in a large dihedral angle between the two moieties due to steric hindrance from the hydrogen atoms in the peri-positions. chemicalbook.com DFT calculations on related spiro compounds confirm that this class of molecules adopts a non-planar conformation. researchgate.net For instance, in derivatives of spiro[fluorene-9,9'-xanthene] (B3069175), a similar spiro-linked system, the calculated geometries reveal a twisted three-dimensional structure. rsc.org The optimization of the molecular geometry of 10H-Spiro[acridine-9,9'-xanthene] using DFT methods would precisely determine bond lengths, bond angles, and the crucial dihedral angle between the acridine and xanthene units, which are critical for understanding its electronic properties and packing behavior in the solid state.
Table 1: Selected Optimized Geometrical Parameters for Spiro-Compounds (Illustrative)
| Parameter | Spiro-Compound Derivative 1 | Spiro-Compound Derivative 2 |
|---|---|---|
| Dihedral Angle (°) | 85.2 | 88.5 |
| C-N Bond Length (Å) | 1.405 | 1.410 |
| C-O Bond Length (Å) | 1.378 | 1.382 |
Note: This table is illustrative and based on typical values for related spiro-compounds. Specific values for 10H-Spiro[acridine-9,9'-xanthene] would require dedicated DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) Calculations
TD-DFT is a widely used method for studying the excited-state properties of molecules, including their absorption and emission characteristics.
TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which determine the intensity of absorption bands. faccts.de For molecules like 10H-Spiro[acridine-9,9'-xanthene], the lowest energy absorption is typically a π-π* transition. The calculated excitation energies and oscillator strengths allow for the assignment of experimentally observed absorption peaks. For example, in studies of related spiro-[acridine-9,9'-fluorene] derivatives, TD-DFT has been successfully used to interpret their photophysical behaviors. rsc.org
Table 2: Calculated Excitation Energies and Oscillator Strengths for a Representative Spiro-Compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | 3.50 | 354 | 0.02 |
| S₀ → S₂ | 3.75 | 331 | 0.15 |
| S₀ → S₃ | 4.10 | 302 | 0.45 |
Note: This table is illustrative. The values for 10H-Spiro[acridine-9,9'-xanthene] would depend on the specific level of theory and basis set used in the TD-DFT calculation.
By combining the calculated excitation energies and oscillator strengths, it is possible to simulate the theoretical UV-Vis absorption spectrum of 10H-Spiro[acridine-9,9'-xanthene]. nih.gov Similarly, by optimizing the geometry of the first excited state (S₁), the emission energy can be calculated, allowing for the simulation of the photoluminescence (PL) spectrum. These simulated spectra can be compared with experimental data to validate the computational methodology and provide a more detailed understanding of the electronic transitions involved. Theoretical investigations on related acridone (B373769) and spiro-xanthene derivatives have demonstrated good agreement between calculated and experimental spectra. rsc.orgresearchgate.net
Investigation of Singlet-Triplet Energy Gap (ΔE_ST)
The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔE_ST), is a critical parameter for materials used in TADF-based organic light-emitting diodes (OLEDs). A small ΔE_ST (typically < 0.2 eV) allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, enhancing the device's efficiency. The spatial separation of the HOMO and LUMO in 10H-Spiro[acridine-9,9'-xanthene] is expected to lead to a small ΔE_ST. researchgate.net TD-DFT is a common method for calculating this energy gap. For instance, a related spiro-acridine compound, 10-Phenyl-10H,10'H-spiro[acridine-9,9'-anthracen]-10'-one, has a reported ΔE_ST of 0.04 eV. While this is a derivative, it highlights the potential for the spiro-acridine framework to exhibit small singlet-triplet splitting. The precise value of ΔE_ST for 10H-Spiro[acridine-9,9'-xanthene] would be a key output of theoretical calculations, providing a strong indication of its suitability as a TADF material.
Computational Approaches for ΔE_ST Determination
A key parameter for TADF materials is the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔE_ST). A small ΔE_ST is a prerequisite for efficient reverse intersystem crossing (RISC), which allows for the harvesting of triplet excitons for light emission. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting this value and guiding molecular design.
In a theoretical study of a TADF emitter where 10H-Spiro[acridine-9,9'-xanthene] (referred to as ACXA) was used as the electron donor and spiro[fluorene-9,9′-thioxanthene] S,S-dioxide (SO₂) as the electron acceptor (forming ACXA-SO₂), DFT and TD-DFT calculations were employed to determine the electronic and optical properties. acs.orgacs.org The energies of the S₁ and T₁ states were calculated to estimate the ΔE_ST. acs.orgacs.org
For the ACXA-SO₂ molecule, the calculations revealed a relatively small ΔE_ST of 0.114 eV. acs.orgacs.org This small value was attributed to the large dihedral angle between the donor (ACXA) and acceptor (SO₂) moieties, which leads to a small spatial overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgacs.org The computational approach involved optimizing the ground state geometry and then performing TD-DFT calculations to obtain the excited-state energies. acs.orgacs.org The choice of functional and basis set within the DFT and TD-DFT framework is critical for obtaining accurate results and is often benchmarked against experimental data or higher-level computational methods. nih.gov
Table 1: Calculated Properties of a TADF Emitter Incorporating 10H-Spiro[acridine-9,9'-xanthene] (ACXA)
| Molecule | Computational Method | Calculated ΔE_ST (eV) | Key Structural Feature | Reference |
|---|---|---|---|---|
| ACXA-SO₂ | DFT/TD-DFT | 0.114 | Large dihedral angle between donor and acceptor | acs.org, acs.org |
Correlation with Reverse Intersystem Crossing (RISC) Rates
The rate of reverse intersystem crossing (k_RISC) is intrinsically linked to the ΔE_ST. A smaller ΔE_ST facilitates the thermal up-conversion of triplet excitons to the singlet state, thereby increasing k_RISC. The relationship can be generally described by the equation:
k_RISC ∝ exp(-ΔE_ST / k_B T)
where k_B is the Boltzmann constant and T is the temperature. This exponential dependence underscores the importance of minimizing ΔE_ST to achieve high RISC rates.
For the 10H-Spiro[acridine-9,9'-xanthene] moiety, its rigid and sterically hindered structure forces a nearly orthogonal arrangement when linked to an acceptor unit. mdpi.com This spatial orientation is highly effective in separating the HOMO, which is typically localized on the electron-donating acridine-xanthene core, from the LUMO on the acceptor. This separation minimizes the exchange energy, directly leading to a small ΔE_ST. Consequently, materials incorporating this spiro compound are expected to exhibit efficient RISC. While direct experimental or computational values for the k_RISC of the standalone 10H-Spiro[acridine-9,9'-xanthene] are not detailed in the provided search results, the small calculated ΔE_ST of its derivatives strongly suggests a high potential for efficient RISC. acs.orgacs.org The design principle of enforcing donor-acceptor orthogonality is a well-established strategy for developing efficient TADF emitters.
Molecular Dynamics Simulations (if applicable)
While specific molecular dynamics (MD) simulation studies focused solely on 10H-Spiro[acridine-9,9'-xanthene] were not prominent in the search results, MD simulations are a powerful tool for investigating the dynamic behavior of molecules in various environments. For related spiro compounds, MD simulations have been used to understand conformational flexibility and intermolecular interactions.
The spiro linkage in 10H-Spiro[acridine-9,9'-xanthene] imparts significant conformational rigidity. However, some degree of torsional motion and bending of the aromatic planes is still possible. MD simulations can provide insights into the accessible conformational space and the energy barriers between different conformations. In the context of TADF materials, even small conformational fluctuations can have a significant impact on the electronic properties, including the ΔE_ST and the oscillator strength of the emissive transition. For flexible donor-acceptor molecules, potential energy surface (PES) scans, which can be complemented by MD simulations, have shown that molecular conformation can significantly influence excited state lifetimes. nih.gov Given the rigid nature of the spiro[acridine-9,9'-xanthene] core, it is expected to exhibit a more confined conformational distribution compared to more flexible donor systems, which can be advantageous for achieving consistent and efficient TADF performance.
In the solid state, the performance of organic electronic materials is heavily influenced by how the molecules pack together. Intermolecular interactions dictate the morphology of thin films and can affect charge transport and exciton (B1674681) dynamics. For similar crystalline spiro compounds, computational techniques such as Hirshfeld surface analysis and PIXEL calculations have been employed to characterize and quantify noncovalent interactions like C–H···π and π···π stacking. acs.orgacs.org These analyses help in understanding the forces that stabilize the crystal lattice. acs.orgacs.org
Energy framework calculations can further elucidate the topology and strength of intermolecular interactions, providing a visual representation of the packing arrangement and the dominant forces at play. acs.org Although specific MD simulation data for 10H-Spiro[acridine-9,9'-xanthene] is not available, these computational tools would be highly valuable for predicting its solid-state packing and for understanding how its unique 3D structure influences intermolecular interactions, which are critical for its applications in electronic devices.
Organic Light-Emitting Diodes (OLEDs)
The SAX core has proven to be a versatile building block for materials used in Organic Light-Emitting Diodes (OLEDs), contributing to advancements in efficiency, color purity, and device stability.
Emitter Materials for Fluorescent OLEDs (FOLEDs)
Derivatives of the spiro[fluorene-9,9′-xanthene] framework, a close structural relative of SAX, have been investigated as emitter materials in Fluorescent OLEDs (FOLEDs). For instance, a luminophore incorporating a 9,9′-dimethyl-9,10-dihydroacridine substituted spiro(fluorene-9,9′-xanthene) (SFX-Ad) has been synthesized. rsc.org This material exhibits aggregation-induced emission (AIE), a phenomenon where the molecule is weakly emissive in solution but becomes highly luminescent in the aggregated or solid state. rsc.org A blue OLED utilizing SFX-Ad as the emitter achieved a maximum external quantum efficiency (EQE) of 2.58%, with a current efficiency of 3.22 cd/A and a power efficiency of 2.30 lm/W. rsc.org The electroluminescence peak was at 421 nm, resulting in blue emission with CIE coordinates of (0.15, 0.10). rsc.org
Thermally Activated Delayed Fluorescence (TADF) Emitters and Hosts
The SAX scaffold is particularly well-suited for the design of materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs. Its rigid structure and the ability to functionalize the acridine and xanthene moieties allow for the precise tuning of electronic properties to achieve a small singlet-triplet energy gap (ΔEST), a key requirement for efficient TADF.
SAX and its derivatives can function as both the donor component in TADF emitters and as host materials for TADF dopants. chemicalbook.com When used as a donor moiety, its weak electron-donating character and the large dihedral angle between the donor and acceptor units, arising from steric hindrance, are beneficial for creating highly efficient blue TADF materials. chemicalbook.com For example, SAX has been combined with diphenylsulphone (DPS) as an electron acceptor to synthesize blue TADF emitters. chemicalbook.com
Furthermore, the SAX core has been used to construct phosphine (B1218219) oxide (PO) host materials. By introducing one or two diphenylphosphine (B32561) oxide groups to the acridine ring of SAX, researchers have developed host materials like 2PSXASPO and 27PSXADPO. rsc.org The asymmetric nature of these hosts optimizes energy transfer, suppresses quenching, and improves carrier flux balance. rsc.org A single-emissive-layer white OLED (WOLED) using the 27PSXADPO host achieved a remarkable external quantum efficiency of 22.9%, a current efficiency of 64.0 cd/A, and a power efficiency of 69.3 lm/W. rsc.org
In another study, TADF emitters based on fluorene-spiro-acridine donors were developed. researchgate.net A device based on one of these emitters, SIR-B, demonstrated a maximum external quantum efficiency of 20.4%. researchgate.net
| Device Type | Emitter/Host | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Emission Color | Ref. |
| FOLED | SFX-Ad (Emitter) | 2.58 | 3.22 | 2.30 | Blue | rsc.org |
| TADF WOLED | 27PSXADPO (Host) | 22.9 | 64.0 | 69.3 | White | rsc.org |
| TADF OLED | SIR-B (Emitter) | 20.4 | - | - | - | researchgate.net |
Host Materials for Phosphorescent OLEDs (PHOLEDs)
The high triplet energy and good thermal stability of spiro-based compounds make them excellent candidates for host materials in Phosphorescent OLEDs (PHOLEDs). These hosts facilitate efficient energy transfer from the host to the phosphorescent guest emitter.
Derivatives of spiro[fluorene-9,9′-xanthene] (SFX) have been successfully employed as host materials for both green and red PHOLEDs. For instance, hybrid materials incorporating N-phenyl-1-naphthylamine (PNA) and an SFX core (DPNA-SFX and DOPNA-SFX) have demonstrated outstanding performance. rsc.org A green PHOLED using DPNA-SFX as the hole-transporting layer, which also functions as part of the host system, achieved a maximum EQE of 24.7%. rsc.org A pure red PHOLED with the same material reached an impressive EQE of 34.7%. rsc.org
Another SFX-based host material, SFX-PF, has been used in both green and blue PHOLEDs. researchgate.net The green device exhibited a maximum EQE of 13.2%, while the blue device reached 7.5%. researchgate.net
| Device Type | Host Material | Emitter Type | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Ref. |
| Green PHOLED | DPNA-SFX (HTL) | - | 24.7 | 89.8 | 94.2 | rsc.org |
| Red PHOLED | DPNA-SFX (HTL) | - | 34.7 | 41.1 | 46.4 | rsc.org |
| Green PHOLED | SFX-PF | - | 13.2 | 47.9 | 45.4 | researchgate.net |
| Blue PHOLED | SFX-PF | Fir6 | 7.5 | 12.8 | 11.3 | researchgate.net |
Strategies for Improving Device Performance (e.g., Efficiency Roll-off)
A significant challenge in OLED technology is efficiency roll-off, the decrease in efficiency at high brightness levels. The rigid and bulky nature of the SAX and related spiro structures helps to mitigate this issue by preventing aggregation-caused quenching and improving the morphological stability of the emissive layer.
Research has shown that molecular design strategies can further reduce efficiency roll-off. For example, in TADF emitters based on fluorene-spiro-acridine donors, extending the molecule via the spiro-junction was found to accelerate the radiative decay rate, which helps to maintain high efficiency at higher luminances. researchgate.net The SIR-B based device maintained an EQE of 17.6% at a practical luminance of 1000 cd/m², indicating a significantly relieved roll-off. researchgate.net
In PHOLEDs, the use of SFX-based hole-transporting materials like DPNA-SFX has led to devices with extremely low efficiency roll-off. rsc.org For a pure red PHOLED, the EQE at 1000 cd/m² remained at 96% of its peak value. rsc.org Similarly, a blue PHOLED using the SFX-PF host showed only a 12.9% roll-off in EQE at a luminance of 1000 cd/m². researchgate.net These results highlight the potential of spiro-based architectures in developing highly stable and efficient OLEDs for demanding applications.
Organic Photovoltaic Cells (OPVs) and Perovskite Solar Cells (PSCs)
The favorable electronic properties of SAX derivatives have also been harnessed in the development of next-generation solar cells.
Hole-Transporting Materials (HTMs)
In both OPVs and PSCs, the hole-transporting material (HTM) plays a crucial role in extracting and transporting positive charge carriers (holes) from the active layer to the anode. The ideal HTM should possess high hole mobility, appropriate energy levels aligned with the active layer, and good film-forming properties and stability.
Derivatives of SAX and the closely related spiro[fluorene-9,9′-xanthene] (SFX) have emerged as promising HTMs, often as cost-effective alternatives to the widely used Spiro-OMeTAD. researchgate.netacs.org The spiro structure provides a high glass transition temperature, ensuring good thermal stability of the HTM layer.
For perovskite solar cells, HTMs based on the 10H,10'H-9,9'-spirobi[acridine] core have been synthesized. researchgate.netnih.gov A device using the HTM BSA50, which incorporates rigid 3,6-dimethoxy-9H-carbazole moieties, achieved a power conversion efficiency (PCE) of 22.65%, comparable to the 23.37% obtained with Spiro-OMeTAD. researchgate.netnih.gov Importantly, the unencapsulated PSC with BSA50 demonstrated superior stability, retaining nearly 90% of its initial efficiency after 1000 hours of operation. researchgate.netnih.gov
Another SFX-based HTM, X60, yielded a PCE of 19.84% in PSCs. researchgate.net Furthermore, molecular engineering of SFX-based HTMs, such as SP-SMe, has led to dopant-free PSCs with a maximum PCE of 21.95% and enhanced operational and thermal stability. rsc.org
| Solar Cell Type | HTM | PCE (%) | Stability | Ref. |
| PSC | BSA50 | 22.65 | Retained nearly 90% of initial PCE after 1000h | researchgate.netnih.gov |
| PSC | X60 | 19.84 | - | researchgate.net |
| PSC (dopant-free) | SP-SMe | 21.95 | Enhanced operational and thermal stability | rsc.org |
| PSC | mp-SFX-2PA | 16.8 | Retained 90% of initial PCE after 2000h | rsc.org |
These findings underscore the significant potential of 10H-Spiro[acridine-9,9'-xanthene] and its analogues in advancing the performance and stability of various optoelectronic devices.
Role in Charge Separation and Transport
The core function of 10H-Spiro[acridine-9,9'-xanthene] in many electronic applications is its role as a charge-transporting material, particularly for holes. The spiro-linked acridine and xanthene moieties create a non-planar structure that is crucial for facilitating efficient charge management in devices.
The spiro[fluorene-9,9′-xanthene] (SFX) core, which is structurally analogous to the spiro[acridine-9,9'-xanthene] core, is instrumental in extracting holes from adjacent perovskite layers and promoting the hole shuttling process. rsc.org This capability is essential for minimizing voltage losses and maximizing the power conversion efficiency of solar cells. rsc.org Research on various SFX-based HTMs has consistently shown high charge-carrier mobility, which is a key factor for reducing charge recombination and increasing device efficiency. acs.orgrsc.org
| Compound Family | Observed Property | Impact on Device | Reference |
| 10H,10′H‐9,9′‐Spirobi[acridine] Derivatives | Improved hole mobility and higher work function. | Increased interfacial hole transportation from perovskite to HTM. | researchgate.net |
| Spiro[fluorene-9,9′-xanthene] (SFX) Derivatives | High hole mobility (2.2 to 15 × 10⁻⁵ cm² V⁻¹ s⁻¹). | Efficient hole extraction and transport, reducing recombination losses. | acs.orgrsc.org |
| 10H-Spiro[acridine-9,9'-xanthene] | Weak electron donor moiety. | Facilitates charge separation and transport. | chemicalbook.comchemicalbook.com |
Design Strategies for Enhanced Stability and Efficiency
To optimize the performance of devices incorporating spiro-based materials, several molecular design strategies have been developed. These strategies focus on enhancing charge transport, improving thermal and morphological stability, and ensuring efficient energy transfer.
One effective strategy involves the strategic substitution of functional groups onto the spiro core. For instance, introducing one or two diphenylphosphine oxide (PO) groups onto the acridine ring of the 10H-Spiro[acridine-9,9'-xanthene] (SXA) core has been shown to create high-performance host materials for thermally activated delayed fluorescence (TADF) devices. rsc.org This "phosphorylation" amplifies the molecular asymmetry, leading to optimized energy transfer, suppression of quenching effects, and improved charge carrier balance. rsc.org A doubly substituted host, 27PSXADPO, enabled a white organic light-emitting diode (WOLED) to achieve a high external quantum efficiency of 22.9%. rsc.org
Another approach is the functionalization with arylamine moieties. In SFX-based HTMs, this strategy has led to power conversion efficiencies in perovskite solar cells of up to 16.8%, outperforming the benchmark material Spiro-OMeTAD. rsc.org These modified materials also exhibit significantly better long-term stability, retaining 90% of their initial efficiency after 2000 hours in an ambient atmosphere. rsc.org
Further molecular engineering tactics include:
Fluorination: Adding fluorine atoms to peripheral aniline (B41778) units of SFX-based HTMs can modulate the highest occupied molecular orbital (HOMO) energy levels, facilitating better charge injection and improving interface contact with the perovskite layer. mdpi.com
Defect Passivation: Incorporating Lewis base structures, such as pyridine (B92270) or hydroxyl groups, into the molecular design allows the material to coordinate with ionic defects (e.g., Pb²⁺, I⁻) at the perovskite surface. rsc.orgacs.org This passivation of defects enhances both the stability and performance of the device. acs.org
| Design Strategy | Compound Core | Modification | Result | Reference |
| Phosphorylation | 10H-Spiro[acridine-9,9'-xanthene] (SXA) | Addition of diphenylphosphine oxide (PO) groups. | Amplified asymmetry, optimized energy transfer, EQE of 22.9% in WOLEDs. | rsc.org |
| Arylamine Functionalization | Spiro[fluorene-9,9′-xanthene] (SFX) | Addition of four-armed arylamine moieties. | PCE up to 16.8% and enhanced long-term stability in PSCs. | rsc.org |
| Fluorination | Spiro[fluorene-9,9′-xanthene] (SFX) | Fluorination of peripheral aniline units. | Tuned HOMO levels, improved charge injection and interface contact. | mdpi.com |
| Defect Passivation | Spiro[fluorene-9,9′-xanthene] (SFX) | Incorporation of Lewis base groups (e.g., pyridine, hydroxyl). | Coordination with ionic defects (Pb²⁺, I⁻), enhancing stability. | rsc.orgacs.org |
Fluorescent Probes and Chemosensors (Non-Biological Contexts)
The inherent fluorescence of the spiro[acridine-xanthene] scaffold makes it a candidate for developing sensitive probes and chemosensors for applications in materials science and environmental monitoring.
While specific probes for environmental ion detection based on 10H-Spiro[acridine-9,9'-xanthene] are not extensively detailed, the principle has been demonstrated in related material systems. Derivatives of the analogous spiro[fluorene-9,9′-xanthene] (SFX) have been designed to act as defect passivators in perovskite materials by interacting with specific ions. acs.org By incorporating Lewis base structures like pyridine groups, these HTMs can coordinate to lead (Pb²⁺) ions in the perovskite layer. acs.org Similarly, hydroxyl groups on the spiro core can form hydrogen bonds with undercoordinated iodide (I⁻) ions. rsc.org This interaction, which effectively "detects" and neutralizes ionic defect sites, is crucial for improving the stability and performance of perovskite-based solar cells.
A luminophore based on a spiro(fluorene-9,9′-xanthene) core functionalized with acridine (SFX-Ad) has been shown to exhibit mechanoresponsive luminescence (MRL). rsc.org This material is weakly emissive in its stable crystalline state but becomes highly luminescent upon the application of mechanical force, such as grinding. rsc.org This "turn-on" behavior is due to a transition from a crystalline to an amorphous state, demonstrating its utility as a probe for monitoring structural changes and mechanical stress in materials. rsc.org Such properties are valuable for applications in anti-counterfeiting and information encryption. rsc.org
Other Advanced Electronic and Optoelectronic Devices
The favorable electronic properties and stability of spiro compounds extend their potential use to other advanced devices beyond OLEDs and solar cells.
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET relies heavily on the charge-carrier mobility of the semiconductor used. While direct application of 10H-Spiro[acridine-9,9'-xanthene] in OFETs is an emerging area, the broader class of spirobifluorene (SBF) and spiro[fluorene-9,9′-xanthene] (SFX) compounds has seen widespread use in OFETs. acs.org
The key advantages of using spiro compounds in OFETs include their high morphological stability and good charge-carrier mobility. acs.org 10H-Spiro[acridine-9,9'-xanthene] is used as an intermediate in the synthesis of various photoelectric materials, indicating its foundational role in building blocks for such devices. chemicalbook.comchemicalbook.com The rigid, orthogonal geometry of the spiro-center inhibits crystallization and intermolecular π–π stacking, which helps maintain a stable amorphous film, a desirable quality for consistent transistor performance. Given the successful application of structurally similar spiro-compounds in OFETs, 10H-Spiro[acridine-9,9'-xanthene] and its derivatives represent a promising class of materials for future development in this field.
Applications in Advanced Materials and Chemical Sensing
Chemical Sensing
Following a comprehensive search of scientific literature and research databases, no specific studies or data pertaining to the non-linear optical (NLO) properties of the compound 10H-Spiro[acridine-9,9'-xanthene] were identified. Research on this molecule has predominantly focused on its applications in organic light-emitting diodes (OLEDs), particularly as a host material for thermally activated delayed fluorescence (TADF) emitters, and in perovskite solar cells.
The fundamental characteristics of NLO materials involve a change in their optical properties, such as the refractive index, upon interaction with intense light, leading to phenomena like second-harmonic generation (doubling of light frequency) and third-harmonic generation. The molecular structure of 10H-Spiro[acridine-9,9'-xanthene], with its orthogonal arrangement of acridine (B1665455) and xanthene moieties, suggests a three-dimensional architecture that could potentially influence its electronic and optical behavior. The inherent asymmetry and charge-transfer possibilities within such a structure are often prerequisites for NLO activity.
However, despite the theoretical potential, there is a lack of experimental or computational studies that have specifically investigated, measured, or reported on the second-order (β) or third-order (γ) hyperpolarizabilities, two-photon absorption cross-sections, or other NLO coefficients for 10H-Spiro[acridine-9,9'-xanthene].
Therefore, a detailed discussion with research findings and data tables on the non-linear optical properties of this specific compound cannot be provided at this time. Further research would be required to explore and quantify any potential NLO characteristics of 10H-Spiro[acridine-9,9'-xanthene].
Structure Property Relationships and Molecular Engineering
Influence of Spiro-Linkage on Electronic Decoupling
The spiro-center is not merely a structural anchor but a critical element that governs the interaction between the two constituent π-systems of the acridine (B1665455) and xanthene units.
The tetrahedral spiro carbon atom forces the planes of the acridine and xanthene ring systems into a nearly perpendicular, or orthogonal, orientation. This spatial arrangement fundamentally disrupts the through-bond π-conjugation that typically characterizes planar polycyclic aromatic compounds. The electronic orbitals of the acridine and xanthene moieties are effectively decoupled, meaning they behave largely as independent chromophores within the same molecule. This electronic isolation prevents significant ground-state electronic communication between the two halves. However, this unique arrangement can facilitate a specific type of through-space electronic interaction known as spiro-conjugation. rsc.orgacs.org This phenomenon can promote efficient intersystem crossing, a critical process for applications in triplet harvesting. nih.gov For instance, spiro-compounds have been designed to enhance triplet generation by fine-tuning the energy levels between charge-transfer states and high-energy triplet states, achieving near-unity triplet quantum yields without the need for heavy atoms. nih.gov
The spiro linkage imparts significant rigidity and steric hindrance to the molecular structure. benchchem.com This "spiro conformation" creates a highly twisted, three-dimensional shape that inhibits the close packing of molecules in the solid state. rsc.org Unlike planar molecules that are prone to forming π-π stacks, which often lead to fluorescence quenching (a phenomenon known as aggregation-caused quenching or ACQ), the bulky and non-planar nature of the spiro[acridine-9,9'-xanthene] core effectively suppresses these intermolecular interactions. nih.gov This structural rigidity minimizes non-radiative decay pathways, contributing to higher photoluminescence quantum yields in the solid state. This characteristic is a cornerstone of the design of efficient emitters for organic light-emitting diodes (OLEDs) and materials exhibiting aggregation-induced emission (AIE). rsc.orgrsc.org
Effects of Substituent Position and Electronic Nature
The electronically decoupled nature of the spiro[acridine-9,9'-xanthene] core allows for the independent functionalization of the acridine and xanthene units. Attaching substituents with different electronic properties (electron-donating or electron-withdrawing) at various positions is a powerful strategy for tuning the molecule's optoelectronic characteristics. rsc.org
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine a molecule's charge injection/transport properties and its energy gap. These levels can be precisely controlled through chemical substitution. rsc.org
Electron-Donating Groups (EDGs): Attaching EDGs, such as alkoxy or amino groups, tends to raise the energy of the HOMO more significantly than the LUMO, thereby decreasing the HOMO-LUMO energy gap. missouristate.edu
Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs, such as cyano or sulfonyl groups, primarily lowers the energy of the LUMO, also leading to a reduction in the energy gap. missouristate.edu
This principle is widely used in designing materials for specific electronic devices. For example, in a donor-acceptor type molecule, an EDG can be placed on one part of the spiro-core (the donor) and an EWG on the other (the acceptor) to induce intramolecular charge transfer (ICT) character. A novel deep-blue fluorescent material, SAF-BPI, was designed with the spiro-acridine-fluorene (a similar core) as the donor and a phenanthroimidazole moiety as the acceptor. nih.gov This design resulted in a material with bipolar transporting characteristics suitable for OLEDs. nih.gov
Table 1: Representative Data on Substituted Spiro-Core Derivatives This table provides illustrative data from different studies to show the effect of molecular design on electronic properties. Direct comparison requires data from a single, consistent study.
| Derivative Name | Core Structure | Key Substituents | HOMO (eV) | LUMO (eV) | Application | Reference |
|---|---|---|---|---|---|---|
| SFX-Ad | Spiro[fluorene-9,9′-xanthene] | 9,9′-dimethyl-9,10-dihydroacridine | -5.61 | -2.26 | Blue OLEDs, Anti-counterfeiting | rsc.org |
| SAF-BPI | Spiro[acridine-9,9'-fluorene] | Phenanthroimidazole (acceptor) | -5.65 | -2.58 | Deep-Blue OLEDs | nih.gov |
| SFX1 | Spiro[fluorene-9,9′-xanthene] | Diketopyrrolopyrrole | -5.69 | -3.66 | Non-fullerene acceptor (OSC) | rsc.org |
The emission color (wavelength) and efficiency (photoluminescence quantum yield, PLQY) are directly linked to the molecular structure and the HOMO-LUMO gap. rsc.org By narrowing the energy gap through substitution, the emission wavelength can be red-shifted (moved towards longer wavelengths, from blue to green to red). The specific nature and position of the substituents also heavily influence the PLQY.
For instance, creating donor-acceptor structures not only tunes the emission color but can also enhance emission efficiency. A study on isomeric spiro-[acridine-9,9′-fluorene] derivatives with dipyridylpyrimidine acceptors demonstrated that the position of nitrogen atoms in the acceptor unit could fine-tune the electroluminescence from deep-blue to sky-blue, achieving a high external quantum efficiency (EQE) of up to 24.9% in OLEDs. rsc.org Similarly, the SFX-Ad molecule, with its highly twisted 3D configuration, exhibits aggregation-induced emission and a high EQE in a blue OLED. rsc.org
Table 2: Photophysical Properties of Selected Spiro-Compound Derivatives This table provides illustrative data from different studies. PLQY can vary significantly based on the measurement environment (e.g., solution vs. solid film).
| Derivative Name | Emission Wavelength (λEL) | Color / CIE (x, y) | Max. External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|---|
| SFX-Ad | 421 nm | Blue (0.15, 0.10) | 2.58% | rsc.org |
| SAF-BPI | 448 nm | Deep-Blue (0.15, 0.10) | Not reported, but CEmax is 3.97 cd A-1 | nih.gov |
| 3NPMAF | 488 nm | Sky-Blue | 24.9% | rsc.org |
Molecular Design Principles for Specific Applications
The deep understanding of the structure-property relationships of the spiro[acridine-9,9'-xanthene] scaffold allows for the rational design of molecules tailored for specific high-performance applications.
For Organic Light-Emitting Diodes (OLEDs): The primary design goal is to achieve high efficiency and color purity. This is accomplished by using the rigid spiro core to prevent aggregation-caused quenching. nih.gov Donor-acceptor strategies are employed to tune emission to specific colors, particularly deep-blue, which remains a challenge. nih.govrsc.org The orthogonal structure helps to achieve high triplet energy levels, making these compounds excellent hosts for phosphorescent emitters, or to design efficient thermally activated delayed fluorescence (TADF) emitters. rsc.org
For Organic Solar Cells (OSCs): The key is to engineer the HOMO and LUMO energy levels to match those of a partner donor or acceptor material for efficient charge separation. Spiro[fluorene-9,9′-xanthene] has been functionalized with diketopyrrolopyrrole units to create a three-dimensional non-fullerene acceptor with energy levels complementary to common donor polymers like PTB7. rsc.org
For Sensors and Smart Materials: The conformational rigidity and well-defined 3D structure can be exploited to create materials that respond to external stimuli. For example, luminophores based on a spiro[fluorene-9,9'-xanthene] (B3069175) core have been developed that exhibit mechanoresponsive luminescence (changing color upon grinding), making them useful for applications in anti-counterfeiting and information encryption. rsc.org
Strategies for Achieving Small Singlet-Triplet Energy Gaps in TADF Emitters
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in organic light-emitting diodes (OLEDs), potentially leading to 100% internal quantum efficiency. A critical parameter for efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The design of molecules based on the 10H-Spiro[acridine-9,9'-xanthene] scaffold for TADF applications centers on minimizing this ΔEST value.
The fundamental strategy to achieve a small ΔEST is to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org In donor-acceptor (D-A) type molecules, this is typically achieved by using the 10H-Spiro[acridine-9,9'-xanthene] moiety as an electron donor and attaching an electron-accepting unit. The spiro linkage in the core ensures a perpendicular orientation between the acridine and xanthene planes, which can help to electronically decouple different parts of the molecule.
One effective approach involves creating a twisted intramolecular charge transfer (TICT) state. The steric hindrance provided by the spiro architecture can enforce a significant dihedral angle between the donor and acceptor units, leading to a reduced overlap between the HOMO and LUMO and consequently a small ΔEST. For instance, bulky acridine moieties like 10H-spiro[acridine-9,9'-fluorene] have been successfully used as donors in combination with triarylboron acceptors to create blue TADF emitters with small ΔEST values of 0.07 eV. rsc.org
Another strategy is the formation of exciplexes, or excited-state complexes, between the 10H-Spiro[acridine-9,9'-xanthene] derivative acting as a donor and an acceptor molecule. This intermolecular charge transfer can also lead to a small ΔEST.
Furthermore, the concept of through-space charge transfer (TSCT) has been explored in triptycene-derived TADF molecules, which can also be applied to spiro systems. By creating V-shaped D-A alignments, significant intramolecular interactions can mediate TSCT, facilitating a small ΔEST. chemicalbook.com The rigid three-dimensional structure of the spiro[acridine-9,9'-xanthene] core is advantageous for creating such well-defined spatial arrangements.
| Compound Type | Design Strategy | Resulting ΔEST | Reference |
| Spiro-acridine with Triarylboron Acceptor | Twisted Intramolecular Charge Transfer (TICT) | 0.07 eV | rsc.org |
| Triptycene-derived D-A Systems | Through-Space Charge Transfer (TSCT) | 6.7 - 10.8 meV | chemicalbook.com |
Engineering for Enhanced Charge Transport in HTMs
The 10H-Spiro[acridine-9,9'-xanthene] scaffold is a promising candidate for hole-transporting materials (HTMs) in devices like OLEDs and perovskite solar cells. The key to a high-performance HTM is efficient charge transport, which is directly related to the material's hole mobility. Molecular engineering of the spiro[acridine-9,9'-xanthene] core can significantly enhance this property.
A primary strategy for improving hole mobility is to reduce both conformational and electrostatic disorder in the material. The introduction of larger functional groups, such as methyl groups, can decrease conformational disorder due to steric effects, thereby increasing hole mobility. rsc.orgrsc.org Conversely, highly asymmetric or polar side groups, like fluorine, can increase electrostatic disorder and reduce hole mobility. rsc.orgrsc.org
The introduction of specific functional groups can also passivate defects at the interface with other layers in a device. For example, incorporating Lewis base structures like pyridine (B92270) groups can coordinate to defects in a perovskite layer, leading to better stability and performance. rsc.org
The table below summarizes the effect of different substituents on the hole mobility of spiro-based HTMs.
| Compound | Functional Group | Effect on Disorder | Hole Mobility | Reference |
| spiro-Me | Methyl | Decreased conformational disorder | Increased | rsc.org |
| spiro-F | Fluorine | Increased electrostatic disorder | Decreased | rsc.org |
Design for Aggregation-Induced Emission Characteristics
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in solid-state lighting and sensing. The 10H-Spiro[acridine-9,9'-xanthene] core can be engineered to exhibit AIE.
The key to designing AIE-active molecules is to introduce rotors that, in solution, undergo non-radiative decay through intramolecular motion, quenching fluorescence. In the aggregated state, these motions are restricted, which blocks the non-radiative decay pathways and opens up the radiative channel, leading to strong emission.
A successful strategy involves functionalizing the spiro[acridine-9,9'-xanthene] core with moieties known to induce AIE, such as tetraphenylethylene (B103901) (TPE). The propeller-like structure of TPE allows for free rotation in solution, leading to fluorescence quenching. Upon aggregation, the restricted intramolecular rotation (RIR) of the TPE units leads to a significant enhancement of fluorescence.
A notable example is a three-dimensional luminophore created by substituting a spiro[fluorene-9,9'-xanthene] core with 9,9'-dimethyl-9,10-dihydroacridine. rsc.org The highly twisted 3D configuration of this molecule, named SFX-Ad, endows it with typical AIE activity. It is weakly emissive in dilute solution but shows enhanced emission in the aggregated state. rsc.org This demonstrates that the combination of a spiro core with an acridine derivative can effectively lead to AIE.
The design principles for AIE in spiro[acridine-9,9'-xanthene] based materials are summarized below:
Introduction of Rotors: Incorporating molecular rotors like tetraphenylethylene that can dissipate energy through non-radiative pathways in solution.
Steric Hindrance: The inherent steric hindrance of the spiro core can be further enhanced by adding bulky substituents to restrict intramolecular motion in the aggregated state.
Control of Intermolecular Interactions: The nature of the substituents can influence the packing of the molecules in the solid state, affecting the degree of restriction and the resulting emission properties.
| Compound Name | Core Structure | AIE-active Moiety | Emission Behavior | Reference |
| SFX-Ad | Spiro[fluorene-9,9'-xanthene] | 9,9'-dimethyl-9,10-dihydroacridine | Weak emission in solution, enhanced in aggregate | rsc.org |
Supramolecular Chemistry and Host-Guest Interactions of 10H-Spiro[acridine-9,9'-xanthene]
While the compound 10H-Spiro[acridine-9,9'-xanthene] is a known weak electron donor moiety used as an intermediate for photoelectric materials, particularly in the fabrication of Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs), detailed studies on its specific supramolecular chemistry and host-guest interactions are not extensively documented in publicly available research. chemicalbook.com The focus of existing literature is primarily on the synthesis and application of its derivatives. However, based on the behavior of structurally similar spiro compounds and acridine moieties, a theoretical framework for its potential supramolecular behavior can be inferred.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Pathways for Complex Architectures
While established methods for the synthesis of 10H-Spiro[acridine-9,9'-xanthene] exist, the development of more efficient and versatile synthetic routes remains a critical area of future research. The focus will likely be on creating complex, multi-functionalized derivatives with precisely controlled architectures. This includes the exploration of one-pot reactions, C-H activation strategies, and flow chemistry to streamline the synthesis and improve yields. Furthermore, the development of asymmetric syntheses to access enantiopure spiro-compounds could unlock novel chiroptical properties and applications. The ability to construct more intricate molecular designs will be crucial for fine-tuning the material's properties for specific applications.
Exploration of New Functionalization Strategies
The functionalization of the acridine (B1665455) and xanthene moieties of the spiro compound offers a vast chemical space for tailoring its properties. Future research will delve into introducing a wider array of functional groups to modulate its electronic, optical, and morphological characteristics. For instance, attaching strong electron-donating or electron-withdrawing groups can fine-tune the HOMO and LUMO energy levels, which is critical for optimizing charge injection and transport in electronic devices. Strategies for post-synthetic modification will also be a key focus, allowing for the late-stage diversification of the core spiro-scaffold. This will enable the rapid generation of a library of derivatives for high-throughput screening and the discovery of new functionalities.
Advanced Characterization Techniques for Real-Time Processes
To gain a deeper understanding of the dynamic processes occurring within devices incorporating 10H-Spiro[acridine-9,9'-xanthene], the application of advanced, in-situ, and real-time characterization techniques is paramount. Techniques such as time-resolved spectroscopy, transient electroluminescence, and Kelvin probe force microscopy can provide invaluable insights into charge carrier dynamics, exciton (B1674681) formation and decay, and the evolution of the material's electronic structure under operational conditions. These studies will be instrumental in elucidating the structure-property-performance relationships and guiding the rational design of improved materials.
Integration into Next-Generation Organic Electronic Devices
The proven success of 10H-Spiro[acridine-9,9'-xanthene] as a host material in Organic Light-Emitting Diodes (OLEDs) opens the door for its integration into a broader range of next-generation organic electronic devices. Research is expected to explore its potential in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. Its rigid spiro-structure and high thermal stability are advantageous for these applications. In OLEDs specifically, further research will focus on its use in creating highly efficient and stable deep-blue emitters, a long-standing challenge in the field. aappsbulletin.org For instance, derivatives of this spiro compound have already shown promise in achieving pure blue emissions with high external quantum efficiencies. aappsbulletin.org
Computational Chemistry for Predictive Design of Advanced Properties
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will play an increasingly vital role in accelerating the discovery and design of new 10H-Spiro[acridine-9,9'-xanthene] derivatives with tailored properties. These computational tools allow for the prediction of key parameters such as HOMO/LUMO energy levels, triplet energies, and charge transport characteristics before a molecule is even synthesized. This predictive power significantly reduces the time and resources required for experimental work. Future efforts will focus on developing more accurate and efficient computational models to predict excited-state properties and to simulate the behavior of these materials in complex device architectures.
Addressing Stability and Longevity in Practical Applications
For any material to be commercially viable, long-term operational stability is a critical prerequisite. While 10H-Spiro[acridine-9,9'-xanthene] exhibits good thermal stability, its photochemical and electrochemical stability under continuous device operation needs to be thoroughly investigated. Future research will focus on understanding the degradation mechanisms of this and related spiro-compounds. This involves identifying the chemical and physical changes that occur over time and developing strategies to mitigate them. These strategies could include the incorporation of stabilizing functional groups, the optimization of device architecture to reduce stress on the material, and the use of encapsulation techniques to protect the device from environmental factors. Improving the operational lifetime of devices is a key challenge that must be addressed for the widespread adoption of technologies based on this class of materials. aappsbulletin.org
Conclusion
Summary of Key Research Findings
The compound 10H-Spiro[acridine-9,9'-xanthene], often abbreviated as SXA, has emerged as a significant building block in materials science, particularly in the field of organic electronics. Research has solidified its role as a potent electron donor moiety, a characteristic attributed to its unique, rigid, and asymmetric spiro architecture. chemicalbook.comchemicalbook.com This three-dimensional structure, which features an acridine (B1665455) and a xanthene unit linked by a common spiro-carbon, creates a large dihedral angle that effectively suppresses intermolecular π-π stacking and aggregation-caused quenching—a common issue in organic materials. nih.gov
Key findings have centered on its application as a core structure for advanced materials in Organic Light-Emitting Diodes (OLEDs). chemicalbook.com Specifically, it is a foundational component for synthesizing high-performance host materials and emitters for Thermally Activated Delayed Fluorescence (TADF) devices. chemicalbook.comchemicalbook.com TADF technology is crucial for achieving high efficiency in next-generation displays and lighting by enabling the harvesting of both singlet and triplet excitons.
Derivatization of the 10H-Spiro[acridine-9,9'-xanthene] core has been a successful strategy to fine-tune its electronic properties for specific applications. A notable example involves the introduction of diphenylphosphine (B32561) oxide groups onto the acridine ring to create highly efficient host materials. rsc.org One such derivative, 27PSXADPO, when used as a host in a single-emissive-layer TADF White OLED (WOLED), demonstrated exceptional performance, achieving a maximum external quantum efficiency of 22.9%. rsc.org This highlights the efficacy of the SXA core in facilitating efficient exciton (B1674681) formation and energy transfer within the emissive layer. rsc.org
The versatility of the spiro-acridine concept is further demonstrated by related structures like 10H-Spiro[acridine-9,9'-fluorene] (SAF). Derivatives of SAF have been developed as deep-blue fluorescent emitters, achieving stable color coordinates and high luminance in non-doped OLED devices. nih.gov These collective findings underscore that the spiro-locked acridine-xanthene and related frameworks provide the necessary thermal stability, bipolar charge-transport characteristics, and photophysical properties required for robust and efficient optoelectronic devices. nih.govbenchchem.com
| Derivative/System | Role | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (lm W⁻¹) | Max. Current Efficiency (cd A⁻¹) | Emission |
| 27PSXADPO-hosted WOLED | Host | 22.9% rsc.org | 69.3 lm W⁻¹ rsc.org | 64.0 cd A⁻¹ rsc.org | White rsc.org |
| SAF-BPI | Emitter | Not specified | 2.08 lm W⁻¹ nih.gov | 3.97 cd A⁻¹ nih.gov | Deep-Blue (448 nm) nih.gov |
| 3'-TRZSFX-hosted OLED | Host | 23.0% nih.gov | Not specified | Not specified | Green (520 nm) nih.gov |
| 3NPMAF | Emitter | 24.9% rsc.org | Not specified | Not specified | Deep-Blue to Sky-Blue rsc.org |
Note: SAF-BPI, 3'-TRZSFX, and 3NPMAF are derivatives of the related 10H-Spiro[acridine-9,9'-fluorene] or spiro[fluorene-9,9′-xanthene], illustrating the broader potential of this class of spiro-compounds.
Outlook on the Role of 10H-Spiro[acridine-9,9'-xanthene] in Future Chemical Science and Technology
The trajectory of research on 10H-Spiro[acridine-9,9'-xanthene] and its analogues points toward a future where these compounds play a pivotal role in the advancement of high-performance organic electronics. The proven success of the SXA core as a host material for TADF devices suggests its great potential for developing next-generation, low-cost, and energy-efficient solid-state lighting. rsc.org The ability to achieve top-tier efficiencies in single-emissive-layer WOLEDs is particularly promising for simplifying device architecture and reducing manufacturing costs. rsc.org
Future work will likely focus on the strategic functionalization of the SXA skeleton. The demonstrated success of adding phosphine (B1218219) oxide groups opens avenues for exploring other electron-withdrawing or electron-donating moieties at various positions on both the acridine and xanthene units. rsc.org This molecular engineering approach will allow for the precise tuning of energy levels (HOMO/LUMO), triplet energies, and charge transport properties to match a wider array of TADF emitters, from deep blue to red. This will be critical for achieving full-color displays with improved color purity and stability.
Beyond OLEDs, the inherent properties of the 10H-Spiro[acridine-9,9'-xanthene] framework, such as its high thermal stability and defined three-dimensional structure, make it an attractive candidate for other areas of materials science. Its derivatives could be explored as hole-transporting materials in perovskite solar cells, where stability and efficient charge extraction are paramount. acs.orgnih.gov Furthermore, the unique photophysical properties may lend themselves to applications in chemical sensing and photocatalysis, where molecular rigidity and controlled electronic interactions are beneficial. The continued exploration and innovative design of materials based on this remarkable spiro compound are set to be a key driver in the future of functional organic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
